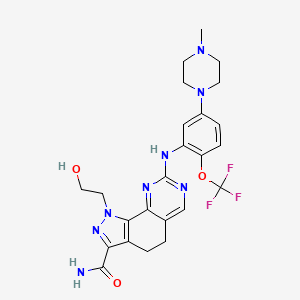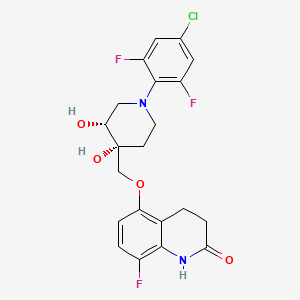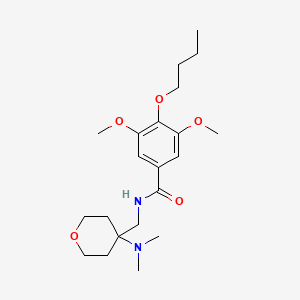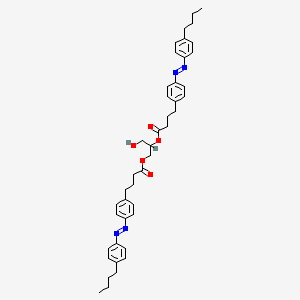
Padeliporfin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Padeliporfin, sold under the brand name Tookad, is a medication used to treat men with prostate cancer . It is a water-soluble chlorophyll derivative and cytotoxic photosensitizer used for vascular-targeted photodynamic therapy for malignancies . It was first approved by the European Commission on November 10, 2017, for the treatment of low-risk prostate cancer in adults meeting certain clinical criteria .
Molecular Structure Analysis
The molecular formula of Padeliporfin is C37H43N5O9PdS . Its average mass is 840.250 Da and its monoisotopic mass is 839.181641 Da . It has 4 defined stereocentres .
Chemical Reactions Analysis
Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, Padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue .
Wissenschaftliche Forschungsanwendungen
Vascular-Targeted Photodynamic Therapy for Malignancies
Padeliporfin is a water-soluble chlorophyll derivative and cytotoxic photosensitizer used for vascular-targeted photodynamic therapy for malignancies . This therapy uses targeted laser light to destroy cancer cells while causing minimal damage to the tissues around the cancer .
2. Treatment of Low-Grade Upper Tract Urothelial Cancer (LG UTUC) Padeliporfin VTP has demonstrated safety and efficacy for the treatment of LG UTUC in a Phase 1 study . It is a combination product: a drug, padeliporfin administered IV; a device: a laser light delivery system/laser-source of light emitting near-infrared (NIR) light at 753nm; and an optic fiber delivering the light endoluminally to the vicinity of UTUC tumors within the collecting system .
3. Phase 3 Study for LG UTUC The ENLIGHTED phase 3 study reported the preliminary efficacy and safety outcomes of Padeliporfin VTP for the treatment of LG UTUC . This open-label phase 3 study was conducted in the USA, EU, and Israel .
Treatment of Localized Prostate Cancer
Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer .
5. Treatment of Tumors in the Kidney or Ureter In a Phase III study, researchers are learning if Padeliporfin VTP therapy is effective and safe for people with low-grade upper urothelial cancers (tumors of the kidney or ureter) that have not spread .
Treatment of Recurrent Tumors
Patients achieving complete response will proceed to the Maintenance Treatment Phase and be followed with endoscopic evaluation every 3 months with VTP provided for recurrent tumors only up to 12 months .
Wirkmechanismus
Target of Action
Padeliporfin, a water-soluble chlorophyll derivative, is a cytotoxic photosensitizer used for vascular-targeted photodynamic therapy (VTP) for malignancies . The primary target of Padeliporfin is the vascular system of the tumor . It is designed to destroy only cancerous lesions of the prostate, rather than ablating the entire prostate gland .
Mode of Action
Padeliporfin mediates tumor-specific cytotoxicity . It works by destroying target cells through the release of reactive oxygen species in response to an exposure to laser light radiation delivered at a specific wavelength . When activated with 753 nm wavelength laser light, Padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue .
Biochemical Pathways
The biochemical pathway involved in Padeliporfin’s action is the photodynamic therapy pathway . This involves the process of light activation of the photosensitizer (Padeliporfin) localized in the target tissue, which produces reactive oxygen species that work to destroy target cells .
Pharmacokinetics
It is known that padeliporfin is administered intravenously . The drug then accumulates selectively in the tumor tissue . Upon exposure to near-infrared light, typically delivered via optical fibers inserted directly into the prostate, the drug absorbs the light energy and becomes activated .
Result of Action
The result of Padeliporfin’s action is the destruction of cancer cells. It mediates tumor-specific cytotoxicity, working to destroy target cells through the release of reactive oxygen species . This leads to local hypoxia of the target tissue, causing the rapid death of cancer cells .
Safety and Hazards
The most common side effects of Padeliporfin include problems with urinating (pain, inability to pass urine, strong urge to pass urine, frequent urination, and incontinence), sexual problems (erectile dysfunction and ejaculation failure), blood in urine, urinary tract infection, and pain and bleeding around the genital area .
Zukünftige Richtungen
Padeliporfin VTP (vascular targeted photodynamic) therapy uses targeted laser light to destroy cancer cells while causing minimal damage to the tissues around the cancer . In a Phase III study, researchers are investigating if Padeliporfin VTP therapy is effective and safe for people with low-grade upper urothelial cancers (tumors of the kidney or ureter) that have not spread . Another study indicates that Padeliporfin VTP therapy is being considered for the treatment of pancreatic cancer .
Eigenschaften
IUPAC Name |
3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23H,8-13H2,1-7H3,(H5,38,39,40,41,42,43,44,45,47,48,49,50);/q;+2/p-4/t17-,18+,22-,23+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDSGWDVDESRC-VNWQTDIGSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N5O9PdS-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92043128 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



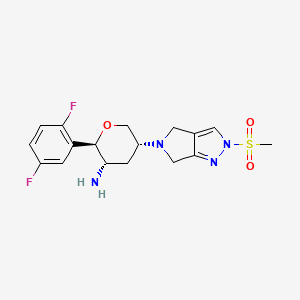
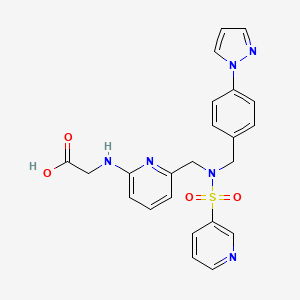


![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)
